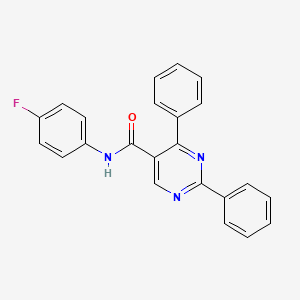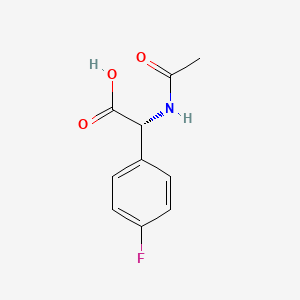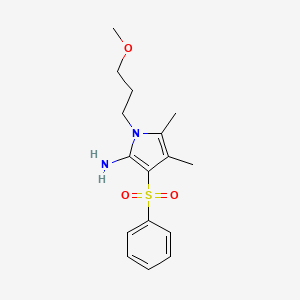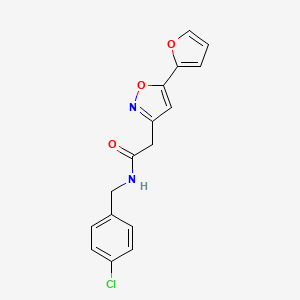
N-(4-fluorofenil)-2,4-difenilpirimidina-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide, also known as PD0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was developed as a potential anticancer agent and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han modificado EP incorporando Óxido de bencil(4-fluorofenil)fenilfosfina (BFPPO). Los termoestables de EP modificados con BFPPO exhiben una mejor resistencia al fuego, logrando un índice de oxígeno límite (LOI) del 34.0% y una clasificación UL-94 V-0. BFPPO elimina los radicales libres durante la combustión y promueve la formación de una capa de carbón densa, inhibiendo la penetración de calor y combustible .
- Aplicación: FMH se utiliza para estudiar la disfunción mitocondrial, la respiración y las mediciones de especies reactivas de oxígeno. También ayuda a comprender las vías metabólicas bacterianas e inhibir las enzimas transcarbamoilasa bacterianas.
- Aplicación: N4-(2-amino-4-fluorofenil)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidil)-1,3-dioxoisoindolin-4-il]amino}propoxi)etoxi]etoxi}propil)tereftalamida se diseñó como un PROTAC. Modifica las proteínas de interés a través de la degradación .
Materiales ignífugos
Cromatografía líquida y detección electroquímica
Estudios de disfunción mitocondrial
Quimeras de direccionamiento de proteólisis (PROTAC)
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling and metabolism . The downstream effects of these interactions could include changes in gene expression, protein synthesis, and cellular function.
Pharmacokinetics
Similar compounds have been shown to have good pharmacokinetic properties, suggesting that this compound may also have favorable adme characteristics . The bioavailability of the compound could be influenced by factors such as its chemical structure, formulation, and route of administration.
Result of Action
Based on the activities of similar compounds, it could potentially influence a variety of cellular processes, leading to changes in cell function and potentially exerting therapeutic effects .
Action Environment
The action, efficacy, and stability of N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide could be influenced by various environmental factors. These could include the physiological environment within the body (such as pH and temperature), the presence of other substances (such as proteins and lipids), and external factors (such as light and humidity)
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. It is also available commercially and can be easily obtained for research purposes. However, N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which means it may have off-target effects on other kinases. It also has limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide include investigating its use in combination with other anticancer agents, such as immunotherapy and targeted therapy. N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide may also have potential applications in other diseases, such as neurodegenerative disorders and viral infections. Further research is needed to fully understand the potential of N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide in these areas.
Métodos De Síntesis
N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide can be synthesized using a multi-step process involving the reaction of 4-fluoroaniline with 2,4-dichloro-5-nitropyrimidine, followed by reduction and coupling reactions. The final product is obtained after purification and isolation steps. The synthesis method has been optimized to produce high yields and purity of N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c24-18-11-13-19(14-12-18)26-23(28)20-15-25-22(17-9-5-2-6-10-17)27-21(20)16-7-3-1-4-8-16/h1-15H,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVUTYNVYQQBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-4-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2389029.png)
![5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2389031.png)
![tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate](/img/structure/B2389033.png)
![2-(allylamino)-3-[(E)-(allylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2389034.png)







![2-[Benzyl(methyl)carbamoyl]benzoic acid](/img/structure/B2389047.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2389051.png)